![molecular formula C21H20N2O4S2 B2700211 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898447-80-8](/img/structure/B2700211.png)
2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Description
The compound “2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide” is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and related products and methods . It is used for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition .
Scientific Research Applications
Structural Analysis and Properties
Research on amide-containing isoquinoline derivatives has highlighted their unique structural aspects and properties, such as the ability to form gels or crystalline solids when treated with different acids. These compounds, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, show potential in materials science for developing novel materials with specific optical properties. Their ability to form host–guest complexes with enhanced fluorescence emission introduces applications in sensing and fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activity
Compounds structurally related to the query have been synthesized and evaluated for their antimalarial activities. For example, derivatives of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides have shown significant antimalarial potency against Plasmodium berghei in mice, indicating potential for therapeutic applications in combating malaria (Werbel et al., 1986).
Heterocyclic Chemistry Applications
Research into cyanoselenoacetamide and its reactions with hydrogen sulfide to form propane-bis(thioamide) underscores its utility in producing thiazoles and tetrahydroisoquinolines. These findings open pathways in heterocyclic chemistry for synthesizing compounds with potential biological activity or as intermediates in the development of pharmaceuticals (Dyachenko & Vovk, 2013).
Photocatalytic Applications
The photocatalytic degradation of pharmaceuticals, exemplified by research on acetaminophen using TiO2 nanoparticles, suggests applications in environmental chemistry for the remediation of water contaminated with pharmaceutical residues. This research highlights the potential of related compounds in enhancing the efficiency of photocatalytic processes (Jallouli et al., 2017).
Herbicide Antidote Development
Derivatives of tetrahydroisoquinoline have been identified as effective antidotes for various herbicides, including thiocarbamate and triazine-type herbicides. This application is crucial in agricultural sciences, offering strategies to mitigate the phytotoxic effects of herbicides on non-target crops (Cacm Staff, 2009).
properties
IUPAC Name |
2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-11-10-16-6-4-12-23(19(16)14-17)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHAWMJUSNCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
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